molecular formula C11H16FNO2S B4876723 N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide

N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4876723
M. Wt: 245.32 g/mol
InChI Key: YVLHCMCFWAFKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide, also known as TFB-TsNH2, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide involves the binding of the compound to specific targets within cells. This binding can result in the inhibition of ion channels or the modulation of receptor activity, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of voltage-gated potassium channels, leading to an increase in neuronal excitability. Additionally, N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to modulate the activity of the dopamine D2 receptor, leading to changes in dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide is its potency and selectivity for specific targets. This compound has been shown to be a potent blocker of several types of ion channels and a modulator of several G protein-coupled receptors. However, one limitation of N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide. One possible area of research is the development of new compounds based on the structure of N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide that have improved potency or selectivity for specific targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide, as well as its potential applications in the treatment of various diseases.

Scientific Research Applications

N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide has been used in a variety of scientific research applications, including in the study of ion channels, G protein-coupled receptors, and neurotransmitter transporters. This compound has been shown to be a potent blocker of several types of ion channels, including voltage-gated potassium channels and calcium channels. Additionally, N-(tert-butyl)-1-(4-fluorophenyl)methanesulfonamide has been shown to modulate the activity of several G protein-coupled receptors, including the dopamine D2 receptor and the opioid receptor.

properties

IUPAC Name

N-tert-butyl-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHCMCFWAFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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